5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FIN2O2/c9-5-4(8(13)14)3-1-2-11-7(3)12-6(5)10/h1-2H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYLLSIPXQAKJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C(=C21)C(=O)O)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FIN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678447 | |
| Record name | 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246088-59-4 | |
| Record name | 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of Pyrrolo[2,3-b]pyridine Core
- The core is synthesized through cyclization reactions involving suitable precursors such as substituted pyridines and pyrroles.
- For example, starting from 4-chloro-1H-pyrrolo[2,3-b]pyridine, protection of reactive sites (e.g., with triisopropylsilyl chloride) followed by lithiation and electrophilic trapping (e.g., with ethyl chloroformate) can be employed to build the core framework.
- Typical reaction conditions include low temperatures (−78°C to 0°C) to control regioselectivity and avoid side reactions, with solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
Iodination at Position 6
- Iodination is commonly performed using iodine sources or iodinating reagents such as N-iodosuccinimide (NIS).
- The iodination step can be conducted after fluorination or on an intermediate pyrrolo[2,3-b]pyridine derivative.
- Reaction temperatures range from 0°C to room temperature, often in DMF or other polar aprotic solvents.
- For example, iodination of 5-fluoro-1H-pyrrolo[2,3-b]pyridine analogues has been reported with good yields under these conditions.
Installation of the Carboxylic Acid Group at Position 4
- The carboxylic acid functionality is introduced by functional group transformation of an ester or amide intermediate.
- Hydrolysis of esters under basic conditions (e.g., 1 M NaOH in ethanol at 60°C) is a common method.
- Alternatively, condensation with ammonium hydroxide or amines can be applied to form carboxamides or acids.
- Microwave-assisted reactions have been utilized to accelerate amide bond formation and hydrolysis steps.
- Industrial synthesis focuses on optimizing reaction times, temperatures, and reagent stoichiometry to maximize yield and purity.
- Scalable solvents such as DMF and THF are preferred, with attention to minimizing hazardous reagents.
- Purification techniques include column chromatography and crystallization to achieve high purity suitable for pharmaceutical applications.
- Multi-step telescoping strategies may be employed to reduce isolation steps and improve efficiency.
- The multi-step synthesis of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is well-established, involving cyclization, selective halogenation, and functional group transformations.
- Fluorination and iodination steps require careful control to ensure regioselectivity and high yield.
- Hydrolysis and amide coupling reactions are effectively accelerated by microwave irradiation, improving throughput.
- The compound serves as a valuable intermediate in medicinal chemistry, with its preparation methods supporting further functionalization for drug development.
Chemical Reactions Analysis
5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid undergoes various types of chemical reactions, including :
Substitution reactions: The fluorine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization reactions: The pyrrolo[2,3-b]pyridine core can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid has a wide range of scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways . For example, it has been shown to interact with glutamate-gated chloride channels (GluCl) in parasitic nematodes, leading to ion channel activation and parasite death . This interaction is facilitated by the compound’s ability to bind to specific amino acid residues within the ion channel .
Comparison with Similar Compounds
Substituent Position and Halogen Effects
The compound’s structural analogs differ primarily in halogen substitution patterns and functional group placement. Key examples include:
- 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS: 900514-10-5): Lacks the carboxylic acid group but shares fluorine and iodine substituents at positions 5 and 3, respectively.
- 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine (CAS: 1015610-23-7): Iodine at position 4 instead of 6, which may reduce steric hindrance near the carboxylic acid group, influencing reactivity or solubility .
- Pyrrolo[2,3-d]pyrimidine derivatives (e.g., compounds 19a–c in ): Replace the pyridine ring with a pyrimidine core and incorporate thiophene-carboxylic acid chains. These exhibit higher yields (89–95%) and melting points (175–201°C), suggesting greater crystallinity compared to the target compound .
Table 1: Comparison of Key Structural Analogs
| Compound Name | Substituents | Yield (%) | Melting Point (°C) | Notable Features |
|---|---|---|---|---|
| Target Compound | 5-F, 6-I, 4-COOH | N/A* | N/A* | Carboxylic acid for bioactivity |
| 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine | 5-F, 3-I | N/A | N/A | Simpler structure, no COOH group |
| 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-COOH | 5-Cl, 2-COOH | 71 | N/A | Lower yield than methoxy analogs |
| 19a (pyrrolo[2,3-d]pyrimidine) | Thiophene-2-COOH chain | 95 | 200–201 | High yield, potential antitumor use |
Antioxidant and Stability Considerations
Pyrido[4,3-b]indole carboxylic acids () demonstrate antioxidant activity in erythrocyte models. Although the target compound’s pyrrolo[2,3-b]pyridine core differs, its carboxylic acid group may similarly scavenge free radicals, warranting further study .
Biological Activity
5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent studies and findings.
- Molecular Formula : C₈H₄FIN₂O₂
- Molecular Weight : 306.03 g/mol
- CAS Number : 1246088-59-4
- MDL Number : MFCD17171312
Synthesis
The synthesis of this compound typically involves multi-step reactions including halogenation and carboxylation processes. The presence of both fluorine and iodine in the structure is believed to enhance its pharmacological properties by improving binding affinity to biological targets.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of pyrrolo derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (lung cancer) | 66% viability at 100 µM | |
| Other derivatives | A549 | Varied IC50 values |
In a comparative study, this compound exhibited more potent activity than several other derivatives, indicating its potential as a lead compound for further development in cancer therapy.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. It has demonstrated effectiveness against multidrug-resistant strains of bacteria:
These findings suggest that the compound could serve as a scaffold for developing new antibiotics targeting resistant strains.
The proposed mechanism of action for the anticancer and antimicrobial effects includes:
- Inhibition of Cell Proliferation : The compound interferes with cellular pathways essential for cancer cell growth.
- Disruption of Bacterial Cell Wall Synthesis : It may inhibit enzymes involved in bacterial cell wall formation, leading to cell lysis.
Case Study 1: Anticancer Efficacy
In a study involving A549 lung adenocarcinoma cells, the compound was tested alongside standard chemotherapeutics like cisplatin. Results indicated that at a concentration of 100 µM, it reduced cell viability significantly more than control compounds, showcasing its potential as an effective anticancer agent.
Case Study 2: Antimicrobial Resistance
Another investigation focused on its antimicrobial activity against resistant strains of Staphylococcus aureus. The compound was effective in inhibiting growth at low concentrations, suggesting it could be a valuable addition to the arsenal against antibiotic-resistant infections.
Q & A
Q. What are the common synthetic routes for preparing 5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid?
Synthesis typically involves multi-step strategies, including cyclization and functional group introduction. Key steps include:
- Cyclization : Formation of the pyrrolo[2,3-b]pyridine core via thermal or catalytic cyclization of halogenated precursors. For example, iodination/fluorination may occur at specific positions using directed metalation or electrophilic substitution .
- Carboxylic Acid Introduction : Hydrolysis of ester intermediates (e.g., methyl/ethyl esters) under acidic or basic conditions, as seen in analogous pyrrolo-pyridine syntheses .
Q. Example Reaction Conditions Table
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 100°C | 70–85 | |
| Iodination | NIS (N-iodosuccinimide), DCM, RT | 90 | |
| Ester Hydrolysis | NaOH (2M), EtOH/H₂O, reflux | 95 |
Q. How is this compound characterized, and what analytical techniques are critical for validation?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and ring structure. For example, fluoro and iodo substituents induce distinct deshielding effects (e.g., H NMR: δ 8.2–8.5 ppm for aromatic protons adjacent to iodine) .
- LCMS/HPLC : To assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 347.2) .
- X-ray Crystallography : For absolute configuration determination, though this requires high-quality single crystals .
Q. What are the recommended handling and storage protocols for this compound?
- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Pre-dissolve in DMSO for biological assays .
- Storage : Stable at room temperature (RT) in inert, dry environments. Use amber vials to prevent photodegradation of the iodo substituent .
- Purity Assessment : Regular batch analysis via HPLC (e.g., C18 column, acetonitrile/water gradient) to monitor degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity in iodination/fluorination steps?
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during iodination with NIS .
- Catalyst Screening : Pd-based catalysts (e.g., PdCl₂) enhance regioselectivity for halogenation at the 6-position .
- Computational Modeling : Use DFT calculations to predict reactive sites and transition states, minimizing trial-and-error approaches .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- 2D NMR Techniques : Employ H-C HSQC or HMBC to assign ambiguous peaks. For example, cross-peaks between fluorine and adjacent protons can clarify substitution patterns .
- Isotopic Labeling : Introduce F or I labels to track electronic effects on chemical shifts .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 5-chloro-4-iodo analogs) to validate assignments .
Q. What role do the fluoro and iodo substituents play in modulating biological or electronic properties?
- Electronic Effects : The electron-withdrawing fluoro group increases electrophilicity of the pyrrolo-pyridine core, enhancing interactions with biological targets (e.g., enzyme active sites) .
- Steric and Isotopic Impact : The bulky iodo group may hinder rotation, affecting binding kinetics. Its heavy atom nature also facilitates X-ray crystallography .
- Structure-Activity Relationship (SAR) : Systematic substitution (e.g., replacing iodine with bromine) can elucidate contributions to potency or solubility .
Q. How can computational methods accelerate the design of derivatives or reaction pathways?
- Reaction Path Search : Quantum mechanical tools (e.g., Gaussian) simulate intermediates and transition states, predicting viable synthetic routes .
- Docking Studies : Molecular docking (AutoDock Vina) models interactions between derivatives and target proteins, prioritizing candidates for synthesis .
- Machine Learning : Train models on existing reaction data to forecast optimal conditions (e.g., solvent, catalyst) for new analogs .
Q. Table 1: Key Spectral Data for Characterization
| Technique | Key Observations | Reference |
|---|---|---|
| H NMR (DMSO-d₆) | δ 12.8 (s, COOH), 8.4 (d, J=8.4 Hz, H-3), 6.9 (s, H-2) | |
| LCMS | [M+H]⁺ = 347.2, t₃=4.2 min (HPLC) |
Q. Table 2: Computational Parameters for Reaction Optimization
| Parameter | Value | Tool | Reference |
|---|---|---|---|
| DFT Functional | B3LYP/6-31G* | Gaussian 16 | |
| Docking Score | -9.2 kcal/mol (vs. EGFR kinase) | AutoDock Vina |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
